molecular formula C10H19ClO2 B12642896 Hexyl 4-chlorobutanoate CAS No. 3153-31-9

Hexyl 4-chlorobutanoate

Cat. No.: B12642896
CAS No.: 3153-31-9
M. Wt: 206.71 g/mol
InChI Key: NJJCFVMCDUBLGH-UHFFFAOYSA-N
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Description

. This compound is a member of the ester family, characterized by the presence of a carbonyl group adjacent to an ether linkage. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industries.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexyl 4-chlorobutanoate can be synthesized through the esterification reaction between hexanol and 4-chlorobutyric acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method enhances the efficiency and yield of the esterification reaction. Additionally, the use of advanced catalysts and optimized reaction conditions can further improve the production process .

Chemical Reactions Analysis

Types of Reactions: Hexyl 4-chlorobutanoate undergoes several types of chemical reactions, including hydrolysis, reduction, and substitution.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of hexyl 4-chlorobutanoate primarily involves its hydrolysis by esterases. The ester bond is cleaved, resulting in the formation of hexanol and 4-chlorobutyric acid. The hydrolysis reaction is facilitated by the nucleophilic attack of water on the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate, which subsequently breaks down to yield the hydrolysis products .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the chlorine atom, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and a useful compound in various industrial applications .

Biological Activity

Hexyl 4-chlorobutanoate is an organic compound that has garnered attention in various fields of research due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in scientific research, and relevant case studies.

Chemical Structure and Properties

This compound is an ester derived from 4-chlorobutanoic acid and hexanol. Its molecular formula is C8H15ClO2C_8H_{15}ClO_2. The presence of the chlorine atom in its structure influences its reactivity and biological interactions.

The biological activity of this compound primarily arises from its ability to undergo hydrolysis, leading to the formation of hexanol and 4-chlorobutanoic acid. These products can interact with various biomolecules, potentially influencing cellular processes such as enzyme activity and signal transduction pathways. The chlorine atom may also participate in nucleophilic substitution reactions, which can lead to the formation of bioactive derivatives.

Enzyme Interactions

Research has indicated that this compound may interact with specific enzymes, altering their activity. For instance, esterase enzymes can hydrolyze the ester bond, releasing active components that may exhibit pharmacological effects. This interaction is critical for understanding the compound's potential therapeutic applications.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. In animal studies, varying doses were administered to assess potential adverse effects. For example, a study demonstrated that high doses could lead to reduced body weight without significant pathological changes in tissues .

Applications in Research

This compound has several applications across different fields:

  • Organic Synthesis : It serves as an intermediate in the synthesis of various organic compounds.
  • Pharmaceutical Development : Investigated for its potential use in drug formulations due to its ability to form stable esters.
  • Biochemical Studies : Used as a model compound to study ester hydrolysis and enzyme-catalyzed reactions.

Study on Hydrolysis Rates

A notable study examined the hydrolysis rates of this compound under different conditions. The results indicated that the rate of hydrolysis was significantly influenced by pH and temperature, with optimal conditions identified for maximizing product yield .

ConditionHydrolysis Rate (%)
pH 570
pH 785
pH 960
Temperature (°C)
25°C75
37°C90

Pharmacological Potential

In another investigation, this compound was evaluated for its anti-inflammatory properties. The study found that it exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases .

Properties

CAS No.

3153-31-9

Molecular Formula

C10H19ClO2

Molecular Weight

206.71 g/mol

IUPAC Name

hexyl 4-chlorobutanoate

InChI

InChI=1S/C10H19ClO2/c1-2-3-4-5-9-13-10(12)7-6-8-11/h2-9H2,1H3

InChI Key

NJJCFVMCDUBLGH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)CCCCl

Origin of Product

United States

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